![molecular formula C20H16ClNO2S2 B1657587 (5Z)-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 5734-23-6](/img/structure/B1657587.png)
(5Z)-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound belongs to the thiazolidinone class, characterized by a thiazolidine ring fused with a carbonyl group and a sulfur atom. The presence of the allyl and chlorobenzyl groups further enhances its chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions One common method includes the condensation of 2-chlorobenzyl alcohol with benzaldehyde to form the intermediate benzylidene derivative This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the thiazolidinone ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
(5Z)-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group can yield epoxides, while reduction of the carbonyl group can produce alcohols.
科学研究应用
Chemistry
In chemistry, (5Z)-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Preliminary studies indicate it may exhibit antimicrobial, anti-inflammatory, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its reactivity and stability make it suitable for applications in polymer science and material engineering.
作用机制
The mechanism of action of (5Z)-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone ring and the allyl group are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular pathways involved.
相似化合物的比较
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar chlorobenzyl group but different overall structure and properties.
2-Fluorodeschloroketamine: A compound with a fluorine-substituted benzyl group, used as a dissociative anesthetic.
Uniqueness
(5Z)-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its unique combination of a thiazolidinone ring, an allyl group, and a chlorobenzyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.
属性
CAS 编号 |
5734-23-6 |
|---|---|
分子式 |
C20H16ClNO2S2 |
分子量 |
401.9 g/mol |
IUPAC 名称 |
(5Z)-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H16ClNO2S2/c1-2-11-22-19(23)18(26-20(22)25)12-14-7-4-6-10-17(14)24-13-15-8-3-5-9-16(15)21/h2-10,12H,1,11,13H2/b18-12- |
InChI 键 |
HPOKVTAILJCHMB-PDGQHHTCSA-N |
SMILES |
C=CCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3Cl)SC1=S |
手性 SMILES |
C=CCN1C(=O)/C(=C/C2=CC=CC=C2OCC3=CC=CC=C3Cl)/SC1=S |
规范 SMILES |
C=CCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3Cl)SC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Methylphenyl)sulfonyl]-1-(4-nitrophenyl)ethan-1-one](/img/structure/B1657505.png)
![3-Hydroxy-2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-[3-(hydroxymethyl)-4-methoxyphenyl]methyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1657506.png)
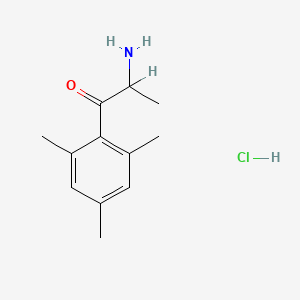
![(Z)-3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoic acid](/img/structure/B1657508.png)
![N'-[1-(1,3-benzodioxol-5-yl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B1657509.png)
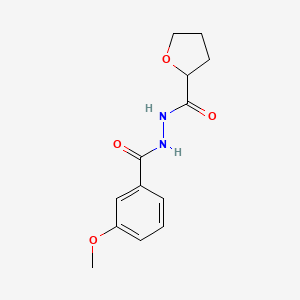

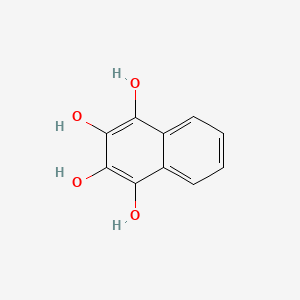
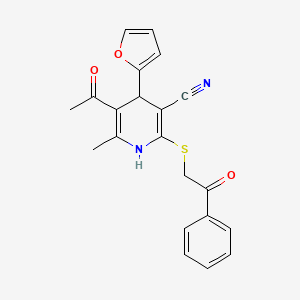
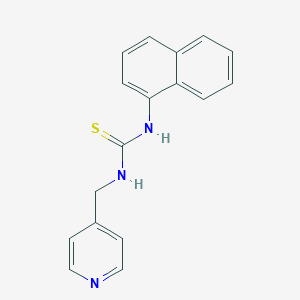
![N-[4-[[4-(benzenesulfonamido)phenyl]methyl]phenyl]benzenesulfonamide](/img/structure/B1657521.png)

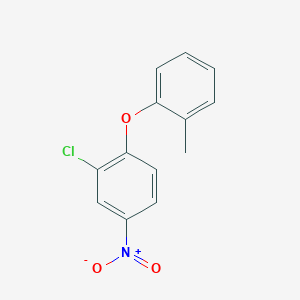
![4,4,5,5-Tetramethyl-2-[(1Z)-2-phenylprop-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B1657524.png)
